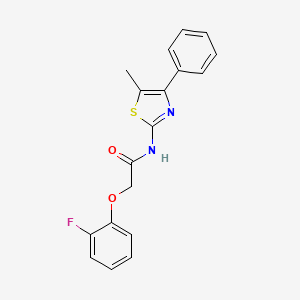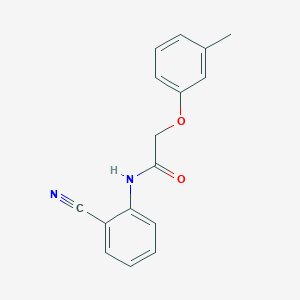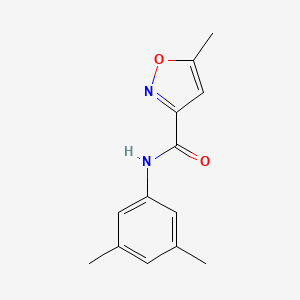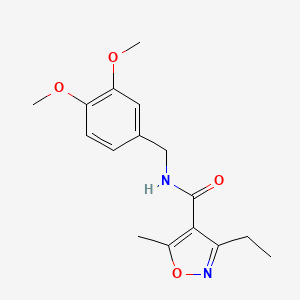![molecular formula C15H15N3OS B5751588 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as PTC-209, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2009 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide acts as an inhibitor of BMI-1 by binding to its allosteric site, causing a conformational change that inhibits its activity. BMI-1 is involved in the regulation of gene expression and plays a critical role in the self-renewal and differentiation of stem cells. Inhibition of BMI-1 by 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide leads to the suppression of cancer stem cell activity and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of BMI-1, 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of other proteins involved in cancer development and progression, including Wnt/β-catenin signaling and the Hedgehog pathway. 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cells and tissues, making it an effective tool for studying the activity of BMI-1 and other proteins involved in cancer development. However, 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has limitations in terms of its specificity and selectivity, as it can also inhibit the activity of other proteins that are not directly involved in cancer development.
将来の方向性
There are several potential future directions for research on 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. One area of interest is the development of more selective and specific inhibitors of BMI-1 that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can be used to predict response to 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide treatment. Additionally, studies are needed to further elucidate the mechanism of action of 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide and its effects on other proteins involved in cancer development and progression.
合成法
2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is synthesized through a multi-step process involving the reaction of 2-methylbenzoyl chloride with 3-pyridinecarboxylic acid, followed by the addition of thiosemicarbazide and sodium hydroxide. The resulting product is purified through recrystallization to yield 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide.
科学的研究の応用
2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have potential therapeutic applications in cancer treatment. Studies have demonstrated that 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide can inhibit the activity of BMI-1, a protein that is upregulated in many types of cancer and is associated with cancer stem cells. Inhibition of BMI-1 by 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to reduce tumor growth and increase sensitivity to chemotherapy.
特性
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11-5-2-3-7-13(11)14(19)18-15(20)17-10-12-6-4-8-16-9-12/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUQTKHBEOCILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751521.png)






![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)
![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)
